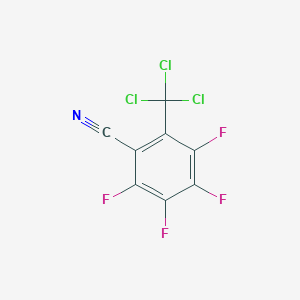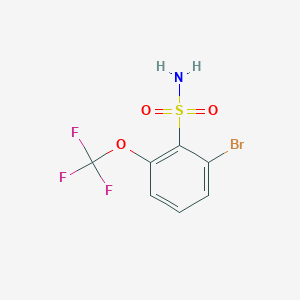
3-(Trichloromethyl)benzophenone, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trichloromethyl)benzophenone, 95% (3-TCMBP) is a versatile chemical compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of approximately 145°C and is soluble in most organic solvents. 3-TCMBP is a relatively inexpensive and commercially available reagent that is used in a variety of laboratory experiments.
科学的研究の応用
3-(Trichloromethyl)benzophenone, 95% is used as a reagent in a variety of scientific research applications. It is used as a catalyst in the synthesis of organic compounds, as a photosensitizer in photochemical reactions, and as a fluorescent probe in spectroscopic measurements. It is also used as a catalyst in the synthesis of polymers, as a reactant in the synthesis of pharmaceuticals, and as a ligand in the synthesis of transition metal complexes.
作用機序
The mechanism of action of 3-(Trichloromethyl)benzophenone, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of new bonds between molecules. The compound can also act as a photosensitizer, which can promote the formation of reactive oxygen species (ROS) upon exposure to light. The ROS can then react with other molecules to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trichloromethyl)benzophenone, 95% are not yet fully understood. However, it is believed that the compound can be toxic to cells and can cause oxidative damage to proteins and DNA. It is also believed that the compound can interfere with the activity of enzymes and can affect the expression of genes.
実験室実験の利点と制限
The advantages of using 3-(Trichloromethyl)benzophenone, 95% in laboratory experiments include its low cost, availability, and versatility. The compound is relatively inexpensive and can be easily obtained from chemical suppliers. It is also a highly versatile reagent that can be used in a variety of laboratory experiments. However, the compound can be toxic and can cause oxidative damage to cells, so it should be handled with caution.
将来の方向性
There are a number of potential future directions for 3-(Trichloromethyl)benzophenone, 95% research. One potential area of research is to further explore its mechanism of action and to better understand its biochemical and physiological effects. It would also be beneficial to further explore its potential applications in the synthesis of organic compounds, pharmaceuticals, and polymers. Additionally, further research could explore its potential as a fluorescent probe for spectroscopic measurements and its potential use as a photosensitizer in photochemical reactions. Finally, it would also be beneficial to explore ways to reduce the toxicity of the compound and to develop safer methods of handling and using it in laboratory experiments.
合成法
3-(Trichloromethyl)benzophenone, 95% can be synthesized from the reaction of benzophenone with trichloromethane in the presence of a Lewis acid such as aluminum chloride, zinc chloride, or boron trifluoride. The reaction is typically conducted in an inert atmosphere and the product is isolated by column chromatography or recrystallization. The yield of the reaction is typically around 95%.
特性
IUPAC Name |
phenyl-[3-(trichloromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZKFDYOFKOBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














